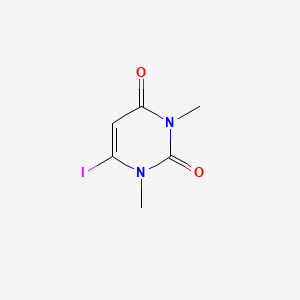
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring system, which is further substituted with a methyl group and a ketone functionality. The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid typically involves the borylation of the corresponding isoquinoline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-1-oxoisoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organoboron compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Protic solvents like methanol or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Protodeboronation: The corresponding hydrocarbon.
Applications De Recherche Scientifique
(2-Methyl-1-oxoisoquinolin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The boronic acid group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
Pinacol Boronic Esters: More stable derivatives of boronic acids used in various organic transformations.
Arylboronic Acids: A broad class of compounds with similar reactivity but different substituents on the aromatic ring.
Uniqueness: (2-Methyl-1-oxoisoquinolin-3-yl)boronic acid is unique due to its isoquinoline core, which imparts distinct electronic and steric properties. This uniqueness allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other boronic acids .
Propriétés
Formule moléculaire |
C10H10BNO3 |
|---|---|
Poids moléculaire |
203.00 g/mol |
Nom IUPAC |
(2-methyl-1-oxoisoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6,14-15H,1H3 |
Clé InChI |
WHSSBQMDDIXBKH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CC=CC=C2C(=O)N1C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)








![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)


